

# Excitation and emission wavelengths for ERthermAC measurement (543/590 nm).

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## Compound of Interest

Compound Name: ERthermAC

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## Application Notes and Protocols for ERthermAC

Topic: Excitation and Emission Wavelengths for **ERthermAC** Measurement (543/590 nm)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**ERthermAC** is a fluorescent probe specifically designed for monitoring temperature changes within the endoplasmic reticulum (ER) of living cells.[1][2] As a small-molecule thermosensitive dye, it offers a valuable tool for studying cellular thermogenesis and the role of the ER in thermal biology.[1][2][3] **ERthermAC** accumulates in the ER and exhibits a temperature-dependent fluorescence intensity, allowing for the visualization and quantification of temperature fluctuations at the subcellular level.[1][2][4] Its enhanced photostability compared to its predecessor, ER thermo yellow, makes it particularly suitable for live-cell imaging experiments.[4][5][6]

## Principle of Operation

The fluorescence intensity of **ERthermAC** is inversely proportional to temperature.[4] As the temperature in the endoplasmic reticulum increases, the fluorescence emission of the probe decreases. This phenomenon is attributed to temperature-induced alterations in the structural dynamics of the **ERthermAC** molecule, which opens up non-radiative relaxation pathways, thereby reducing its fluorescence quantum yield.[4] This relationship allows for the calibration

of fluorescence intensity to specific temperature values, enabling quantitative measurements of ER temperature.

## Spectral Properties

**ERthermAC** is characterized by a broad absorption spectrum and a distinct emission spectrum, making it compatible with common fluorescence microscopy setups.

Parameter	Wavelength (nm)
Excitation (Optimal)	543
Absorption Range	480 - 590 <sup>[7]</sup>
Emission Range	560 - 700 <sup>[7]</sup>
Recommended Emission Collection	~590

## Experimental Protocols

### Protocol 1: Staining of Adherent Cells with ERthermAC

This protocol describes the procedure for staining adherent cells, such as brown adipocytes, to visualize and measure ER temperature.

Materials:

- **ERthermAC** probe
- Dimethyl sulfoxide (DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Adherent cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope with temperature control

Procedure:

- Prepare **ERthermAC** Stock Solution: Dissolve **ERthermAC** in high-quality, anhydrous DMSO to prepare a stock solution (e.g., 1 mM). Store the stock solution at -20°C, protected from light.
- Prepare Staining Solution: Dilute the **ERthermAC** stock solution in pre-warmed cell culture medium to a final working concentration of 250 nM.<sup>[5]</sup>
- Cell Staining:
  - Remove the culture medium from the cells.
  - Wash the cells once with pre-warmed PBS.
  - Add the 250 nM **ERthermAC** staining solution to the cells.
  - Incubate the cells for 20-30 minutes at 37°C and 5% CO<sub>2</sub>.<sup>[5][7]</sup>
- Washing:
  - Remove the staining solution.
  - Wash the cells twice with pre-warmed PBS or live-cell imaging solution.
- Imaging:
  - Mount the cells on a fluorescence microscope equipped with a temperature-controlled stage.
  - Excite the cells at 543 nm and collect the emission signal between 560 nm and 700 nm.
  - Acquire images at different temperatures to observe changes in fluorescence intensity.

## Protocol 2: Calibration of **ERthermAC** Fluorescence to Temperature

To obtain quantitative temperature measurements, it is essential to generate a calibration curve that correlates **ERthermAC** fluorescence intensity with temperature.

#### Materials:

- Cells stained with **ERthermAC** (as described in Protocol 1)
- 4% formaldehyde in PBS
- Fluorescence microscope with a precisely controlled heated stage

#### Procedure:

- Fixation: After staining with **ERthermAC**, fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.<sup>[4]</sup>
- Washing: Wash the fixed cells three times with PBS.
- Calibration Imaging:
  - Place the dish with fixed, stained cells on the microscope stage.
  - Allow the temperature of the stage and sample to equilibrate at a starting temperature (e.g., 18°C).<sup>[4]</sup>
  - Acquire fluorescence images.
  - Increase the temperature in defined increments (e.g., 2-5°C) and allow for equilibration at each step.
  - Acquire images at each temperature point up to the desired maximum temperature (e.g., 43°C).<sup>[4]</sup>
- Data Analysis:
  - Measure the mean fluorescence intensity of the ER in multiple cells at each temperature point.
  - Plot the normalized fluorescence intensity as a function of temperature to generate a calibration curve.

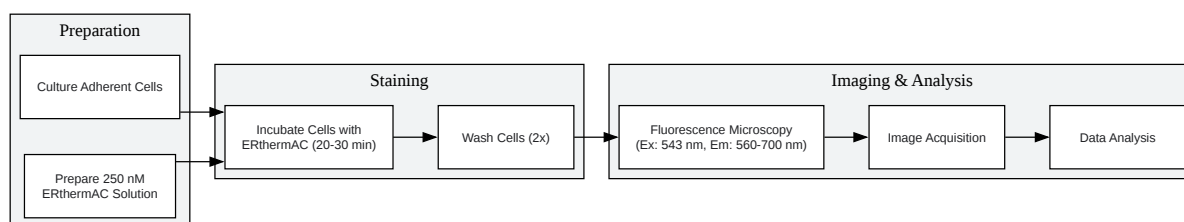
- The relationship between temperature and fluorescence intensity is non-linear, with a more pronounced decrease at higher temperatures.[4] For instance, a linear reduction of  $-1.07\%/^{\circ}\text{C}$  was observed between  $18.1^{\circ}\text{C}$  and  $35.0^{\circ}\text{C}$ , while a more rapid decrease of  $-4.76\%/^{\circ}\text{C}$  was seen between  $37^{\circ}\text{C}$  and  $43^{\circ}\text{C}$ . [4]

## Data Presentation

Table 1: Quantitative Performance of **ERthermAC**

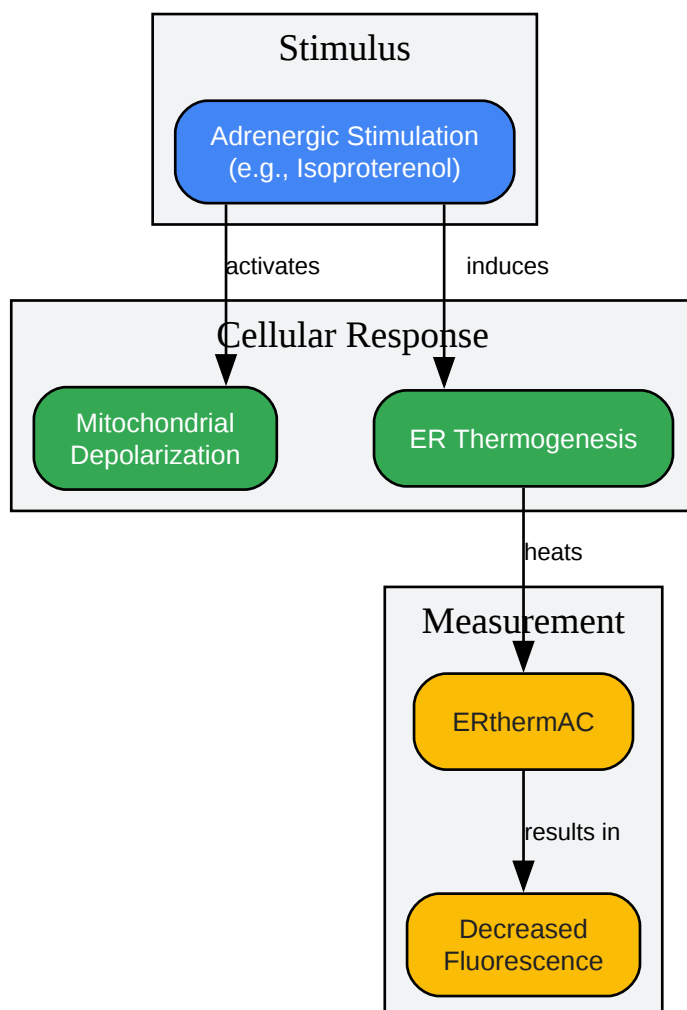
Parameter	Value	Reference
Temperature Sensitivity (18.1°C - 35.0°C)	-1.07 %/°C	[4]
Temperature Sensitivity (37°C - 43°C)	-4.76 %/°C	[4]
Temperature Sensitivity (20°C - 60°C in PBS)	-1.87 %/°C	[7]
Typical Staining Concentration	250 nM	[5]
Incubation Time	20 - 30 min	[5][7]

## Visualizations



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Caption: Experimental workflow for **ERthermAC** staining and imaging.



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Caption: Signaling pathway for thermogenesis measurement with **ERthermAC**.

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